molecular formula C14H13BrN2O3 B15040274 ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarboxylate

ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarboxylate

Cat. No.: B15040274
M. Wt: 337.17 g/mol
InChI Key: MIEVKTPUGDXZEJ-SXGWCWSVSA-N
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Description

N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further linked to an ethoxycarbohydrazide moiety. The compound’s structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

The synthesis of N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the reaction of 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. The reaction mixture is refluxed for several hours, leading to the formation of the desired product as a yellow precipitate . This method is commonly used in laboratory settings for the preparation of small quantities of the compound.

Chemical Reactions Analysis

N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in bacteria and cancer cells. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE can be compared to other similar compounds, such as:

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

ethyl N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]carbamate

InChI

InChI=1S/C14H13BrN2O3/c1-2-19-14(18)17-16-9-12-7-8-13(20-12)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3,(H,17,18)/b16-9-

InChI Key

MIEVKTPUGDXZEJ-SXGWCWSVSA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CC=C(O1)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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